

Comparative Analysis of IBA57 Orthologs Across Species: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Iron-Sulfur Cluster Assembly Factor IBA57 (also known as C1orf69) across various species. This analysis, supported by experimental data, delves into the protein's structure, function, and its role in disease, offering valuable insights for future research and therapeutic development.

IBA57 is a mitochondrial protein that plays a crucial, yet not fully elucidated, role in the late stages of iron-sulfur (Fe-S) cluster biosynthesis. Specifically, it is involved in the maturation of mitochondrial [4Fe-4S] cluster-containing proteins.[1] Defects in the human IBA57 gene are linked to Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3), a severe autosomal recessive disorder characterized by neurological and muscular symptoms.[1][2] Understanding the conservation and divergence of IBA57 across different species can provide critical insights into its fundamental mechanisms and its role in disease.

Quantitative Analysis of IBA57 Orthologs

To understand the evolutionary conservation of IBA57, a comparative analysis of its orthologs was performed. The following table summarizes the key quantitative data for IBA57 proteins from several representative species.



Species	Gene Symbol	UniProt ID	Protein Length (Amino Acids)	Sequence Identity to Human IBA57 (%)	Key Conserved Motifs
Homo sapiens (Human)	IBA57	Q5T440	356	100%	KGC(Y/F)XG QE
Mus musculus (Mouse)	lba57	Q8K1I0	356	95.8%	KGCYFGQE
Danio rerio (Zebrafish)	iba57	Q6PFT1	355	76.4%	KGCYFGQE
Drosophila melanogaster (Fruit Fly)	CG8043	Q9VHW0	350	56.3%	KGCYFGQE
Saccharomyc es cerevisiae (Yeast)	IBA57/YJR12 2W	P47158	417	35.7%	KGCYFGQE
Chaetomium thermophilum (Fungus)	G0SDE4	476	38.2%	KGCYFGQE	

Sequence identity was calculated based on a multiple sequence alignment of the full-length protein sequences.

The high degree of sequence conservation, particularly within the key functional motif, across diverse eukaryotic species highlights the essential and conserved role of IBA57 in mitochondrial function. The Gly104 residue in human IBA57, for instance, shows 100% conservation across all reported homologs, and mutations in this residue are linked to severe forms of MMDS3.[2]

Structural and Functional Comparison



Despite variations in overall sequence identity, the core three-dimensional structure of IBA57 is remarkably conserved. The crystal structure of IBA57 from the thermophilic fungus Chaetomium thermophilum shows high structural similarity to the human protein.[3] This structural conservation underscores a conserved mechanism of action.

IBA57 functions in concert with other components of the mitochondrial Iron-Sulfur Cluster (ISC) assembly machinery, namely ISCA1 and ISCA2.[1] Experimental evidence suggests that IBA57 forms a heterodimeric complex with ISCA2, which is mediated by a [2Fe-2S] cluster.[4] This complex is believed to be a key player in the final steps of [4Fe-4S] cluster assembly and their insertion into recipient apoproteins. While the interaction between IBA57 and ISCA2 is well-documented, the precise molecular mechanism and the potential involvement of ISCA1 in a ternary complex remain areas of active investigation.[1]

IBA57 in Disease: Insights from Different Species

Mutations in the IBA57 gene lead to a spectrum of severe mitochondrial diseases.[2] Functional studies in patient-derived cells and model organisms have been instrumental in dissecting the pathological consequences of IBA57 dysfunction. For example, depletion of IBA57 in HeLa cells leads to biochemical defects that mirror those observed in patient cells, including decreased activity of mitochondrial [4Fe-4S] proteins.[5] These defects can be rescued by the reintroduction of wild-type IBA57, confirming the causal role of the mutations.[6]

Studies in yeast (Saccharomyces cerevisiae) have also been pivotal in understanding the fundamental role of IBA57. Yeast mutants lacking the IBA57 gene exhibit defects in the maturation of mitochondrial [4Fe-4S] proteins, a phenotype that can be complemented by expressing the human IBA57 protein, further highlighting the functional conservation of this protein across eukaryotes.[3]

Experimental Protocols

A variety of experimental techniques are employed to study the function and characteristics of IBA57. Below are summaries of key protocols.

Immunoblotting for IBA57 Protein Expression

This technique is used to assess the levels of IBA57 protein in biological samples, such as patient-derived fibroblasts or myoblasts.



- Mitochondrial Fractionation: Isolate mitochondria from cell lysates by differential centrifugation.
- Protein Quantification: Determine the protein concentration of the mitochondrial fractions using a standard method like the Bradford assay.
- SDS-PAGE: Separate mitochondrial proteins by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunodetection: Probe the membrane with a primary antibody specific to IBA57, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
- Visualization: Detect the signal using a chemiluminescent substrate and an imaging system.
 A loading control, such as Porin or VDAC, should be used to ensure equal protein loading.[6]

Circular Dichroism (CD) Spectroscopy for Structural Analysis

CD spectroscopy is used to investigate the secondary structure of IBA57 and to assess the impact of mutations on its folding.

- Protein Purity: Ensure the purified IBA57 protein is of high purity.
- Sample Preparation: Prepare the protein sample in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
- CD Measurement: Record the far-UV CD spectrum (typically 190-260 nm) at a controlled temperature.
- Data Analysis: Analyze the resulting spectrum to estimate the percentage of different secondary structure elements (α-helix, β-sheet, etc.).

In Vitro [2Fe-2S] Cluster Transfer Assay

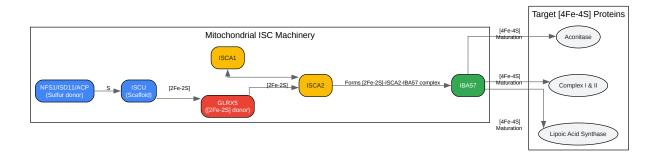
This assay is used to monitor the transfer of iron-sulfur clusters between proteins of the ISC machinery.



- Protein Expression and Purification: Express and purify recombinant IBA57, ISCA2, and a cluster donor protein (e.g., GLRX5).
- Apo-Protein Preparation: Prepare the recipient proteins (IBA57 and ISCA2) in their apo (cluster-free) form.
- Holo-Protein Reconstitution: Reconstitute the donor protein with a [2Fe-2S] cluster.
- Cluster Transfer Reaction: Mix the holo-donor protein with the apo-recipient proteins in an anaerobic environment.
- Spectroscopic Monitoring: Monitor the cluster transfer process using UV-visible absorption spectroscopy, observing characteristic spectral changes as the cluster moves from the donor to the recipient proteins.

Visualizing Key Processes

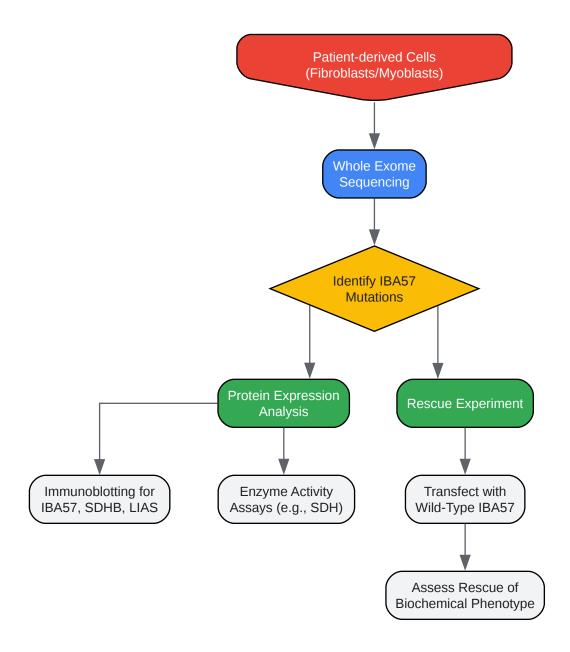
To further elucidate the role of IBA57, the following diagrams illustrate its signaling pathway and a typical experimental workflow.



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Caption: Mitochondrial Iron-Sulfur Cluster Assembly Pathway involving IBA57.



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Caption: Workflow for investigating the impact of IBA57 mutations.

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